N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-4-3-5-14(2)18(13)25-21(30)20(29)24-11-10-17-12-31-22-26-19(27-28(17)22)15-6-8-16(23)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTQKENTUIFQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of molecular targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it is likely that this compound affects multiple biochemical pathways related to its observed biological activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Biological Activity
N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C22H20FN5O2S
- Molecular Weight : 437.5 g/mol
The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways.
- Receptor Binding : It shows affinity for specific receptors that modulate physiological responses.
Anticonvulsant Activity
Research indicates that compounds similar to this compound demonstrate anticonvulsant properties. For instance, N-substituted semicarbazones have shown efficacy in increasing GABA levels and inhibiting GABA transaminase enzyme activity both in vitro and ex vivo .
Anticancer Properties
Studies have highlighted the anticancer potential of thiazole and triazole derivatives. For example, mercapto-substituted 1,2,4-triazoles exhibit significant anticancer activity against various cancer cell lines. The IC50 values for these compounds can be as low as 6.2 µM against colon carcinoma cells .
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Similar Compound | Anticonvulsant | Increased GABA by 118% | |
| Thiazole Derivative | Anticancer (HCT-116) | 6.2 µM | |
| Triazole Derivative | Anticancer (T47D) | 27.3 µM |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available anilines and thiazole derivatives. The method includes:
-
Formation of Intermediate : Reaction of 2,6-dimethylaniline with oxalyl chloride.
Q & A
Q. How can synergistic effects with existing therapeutics be evaluated?
- Combination Screening :
- Checkboard Assay : Determine fractional inhibitory concentration (FIC) indices with cisplatin or paclitaxel .
- Transcriptomics : RNA-seq to identify upregulated/downregulated pathways in combination-treated cells .
- In Vivo Synergy : Xenograft models with dual-agent dosing (e.g., compound + EGFR inhibitor) to assess tumor regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
